BenchChemオンラインストアへようこそ!

4-(6-bromopyridin-2-yl)but-3-en-2-one

Palladium catalysis Suzuki–Miyaura coupling Heteroaryl halide reactivity

This α,β-unsaturated ketone features a 6-bromopyridin-2-yl group, offering orthogonal reactivity: the enone undergoes Michael additions while the 6‑bromo substituent enables efficient Pd‑catalyzed cross‑couplings (Suzuki–Miyaura, Heck). It outperforms 6‑chloro analogs in coupling efficiency under standard conditions. Deploy for BET bromodomain or kinase inhibitor synthesis where sequential diversification from a single, dual-reactive building block is essential.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
Cat. No. B14082298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-bromopyridin-2-yl)but-3-en-2-one
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=NC(=CC=C1)Br
InChIInChI=1S/C9H8BrNO/c1-7(12)5-6-8-3-2-4-9(10)11-8/h2-6H,1H3
InChIKeyURGNJDUISJHVHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-Bromopyridin-2-yl)but-3-en-2-one (CAS 1334663-29-4): What It Is and Why Structure Matters for Procurement


4-(6-Bromopyridin-2-yl)but-3-en-2-one (CAS 1334663-29-4) is a functionalized α,β-unsaturated ketone featuring a 6‑bromopyridin-2-yl substituent, with molecular formula C₉H₈BrNO and molecular weight 226.07 . The compound combines an electrophilic enone moiety with a brominated pyridine ring, a structural arrangement that enables orthogonal reactivity: the α,β-unsaturated ketone undergoes Michael additions and cycloadditions, while the 6‑bromo substituent serves as a handle for Pd‑catalyzed cross‑coupling (Suzuki–Miyaura, Heck, Buchwald–Hartwig) . This dual functionality makes it a strategically valuable building block for generating chemical diversity in drug discovery and agrochemical programs .

Why You Cannot Simply Substitute 4-(6-Bromopyridin-2-yl)but-3-en-2-one with a Chloro, Non‑Halogenated, or Regioisomeric Analog


Replacing this compound with a close structural analog introduces material changes in reaction performance and downstream application viability. The 6‑bromo substituent is not interchangeable with a 6‑chloro or non‑halogenated pyridine due to fundamentally different cross‑coupling reactivity: experimental Suzuki–Miyaura yields follow the order Br > I ≫ Cl, meaning chloro‑substituted analogs exhibit significantly lower coupling efficiency under standard conditions [1]. Regioisomeric bromopyridinyl butenones (e.g., 3‑bromo or 4‑bromo positional isomers) present different steric and electronic profiles, altering both cross‑coupling regioselectivity and enone reactivity [2]. Without the specific combination of the 6‑bromo handle and the α,β‑unsaturated ketone at the 2‑position, synthetic routes dependent on sequential orthogonal transformations cannot be reliably executed.

Quantitative Evidence Supporting Selection of 4-(6-Bromopyridin-2-yl)but-3-en-2-one Over Analogs


Cross‑Coupling Reactivity Advantage of the 6‑Bromo Substituent Versus 6‑Chloro and 6‑Iodo Analogs

The 6‑bromo substituent provides superior cross‑coupling performance compared to the 6‑chloro analog. In Suzuki–Miyaura coupling of monohalopyridines with a borated L‑aspartic acid derivative, the experimental yield order was Br > I ≫ Cl [1]. This means a synthetic route employing the 6‑chloropyridin-2-yl analog would result in significantly reduced product yield under identical conditions, necessitating re‑optimization or alternative catalyst systems. The 6‑iodo analog, while potentially reactive, introduces higher cost and stability concerns not present with the bromo compound.

Palladium catalysis Suzuki–Miyaura coupling Heteroaryl halide reactivity

Critical Role of the C6 Substituent in 2‑Bromopyridine Cross‑Coupling: Why 6‑Br Is Non‑Negotiable

The reactivity of 2‑bromopyridines in Pd‑catalyzed C–H bond arylation is strongly dependent on the substituent at the C6 position. Research has demonstrated that C6 substituents including Br, CF₃, CH₃, CHO, and morpholine each impart distinct electronic and steric effects that alter the outcome of phosphine‑free Pd‑catalyzed arylations [1]. The 6‑bromo substituent in the target compound is therefore not merely a placeholder; it actively influences the success of downstream diversification. Attempting to substitute a 6‑H or 6‑alkyl pyridinyl butenone would result in a completely different reactivity profile and may fail to undergo the desired transformations.

C–H arylation Palladium catalysis 6‑substituted 2‑bromopyridines

α,β‑Unsaturated Ketone Functionality Enables Orthogonal Reactivity Unavailable in Saturated Analogs

The but‑3‑en‑2‑one moiety in the target compound provides an electrophilic α,β‑unsaturated ketone system capable of undergoing Michael additions with carbonucleophiles [1]. This reactivity is orthogonal to the cross‑coupling chemistry available at the 6‑bromo position, enabling sequential functionalization that is impossible with saturated butan‑2‑one analogs (e.g., 4‑(6‑bromopyridin‑2‑yl)butan‑2‑one). The presence of the conjugated enone also permits participation in cycloaddition reactions and other transformations not accessible to non‑conjugated ketones.

Michael addition α,β‑unsaturated ketone Conjugate addition

Patent‑Documented Utility as a Strategic Intermediate in Bromodomain Inhibitor and Kinase Modulator Programs

Pyridinone‑based compounds structurally related to the target molecule have been patented for inhibition of BET bromodomains, a therapeutic target in oncology and inflammatory diseases [1]. Additionally, the core scaffold appears in patent literature covering kinase modulation (US‑9096593‑B2) . The 6‑bromopyridin‑2‑yl butenone framework provides a validated entry point into these therapeutically relevant chemical space. Non‑halogenated or regioisomeric analogs lack the exact substitution pattern required to access the patented compound families without additional synthetic steps.

Bromodomain inhibitors BET proteins Kinase modulation

Where 4-(6-Bromopyridin-2-yl)but-3-en-2-one Delivers Definitive Value: Evidence‑Backed Application Scenarios


Building Block for Palladium‑Catalyzed Diversification in Medicinal Chemistry

Use 4-(6-bromopyridin-2-yl)but-3-en-2-one as a starting material when synthetic routes require a heteroaryl bromide capable of efficient Suzuki–Miyaura or Heck coupling. The 6‑bromo substituent enables cross‑coupling with aryl/alkenyl boronic acids or alkenes to introduce molecular complexity at the pyridine 6‑position. Unlike the 6‑chloro analog, the bromo compound couples efficiently without requiring specialized ligands or forcing conditions [1], reducing optimization time and improving reproducibility. The α,β‑unsaturated ketone remains intact during Pd‑catalyzed coupling, preserving a second reactive site for subsequent Michael additions [2].

Intermediate for Bromodomain and Extra‑Terminal (BET) Inhibitor Lead Optimization

Deploy this compound in the synthesis of substituted pyridinones targeting BET bromodomains, a validated therapeutic strategy for cancer and inflammatory diseases. Patent literature demonstrates that 6‑bromopyridin‑2‑yl scaffolds are relevant intermediates for accessing bromodomain inhibitor chemical space [3]. The combination of a pyridine nitrogen, an enone, and a 6‑bromo handle provides the precise functional group arrangement required for subsequent transformations into the final pyridinone pharmacophore.

Sequential Orthogonal Functionalization for Diversity‑Oriented Synthesis

Leverage the compound's dual reactivity in library synthesis: first perform a Michael addition on the α,β‑unsaturated ketone using carbonucleophiles [2], then execute a Suzuki–Miyaura coupling at the 6‑bromo position [1]. This sequential approach enables rapid generation of structurally diverse analogs from a single starting material—a capability not possible with saturated analogs that lack the enone electrophile, or with non‑halogenated pyridines that lack the cross‑coupling handle.

Kinase‑Focused Chemical Probe and Tool Compound Synthesis

Utilize this compound in the preparation of kinase‑targeted chemical probes. The pyridinyl butenone core appears in kinase modulator patent families , suggesting that this scaffold provides favorable kinase‑directed binding interactions. The 6‑bromo position serves as a diversification point for introducing substituents that modulate kinase selectivity, while the enone may participate in covalent targeting strategies or serve as a precursor to saturated pyridinyl ether/amine linkers.

Quote Request

Request a Quote for 4-(6-bromopyridin-2-yl)but-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.